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Compound of Interest

Compound Name: 4-(Trifluoromethyl)quinoline

Cat. No.: B1586426 Get Quote

An In-Depth Technical Guide to 4-(Trifluoromethyl)quinoline for Researchers and Drug

Development Professionals

Introduction
4-(Trifluoromethyl)quinoline, a fluorinated heterocyclic aromatic compound, has emerged as

a significant scaffold in medicinal chemistry and drug discovery. The incorporation of a

trifluoromethyl (-CF3) group onto the quinoline core imparts unique physicochemical properties

that can profoundly influence a molecule's biological activity, metabolic stability, and

pharmacokinetic profile. This guide provides a comprehensive overview of 4-
(Trifluoromethyl)quinoline, including its fundamental properties, synthesis, chemical

behavior, and its expanding role in the development of novel therapeutics.

The quinoline ring system is a well-established "privileged structure" in medicinal chemistry,

forming the backbone of numerous approved drugs.[1] The addition of the trifluoromethyl

group, a bioisostere for chlorine, enhances lipophilicity and metabolic stability due to the

strength of the carbon-fluorine bond.[2] These characteristics make 4-
(Trifluoromethyl)quinoline and its derivatives highly attractive candidates for targeting a wide

array of biological pathways implicated in diseases ranging from cancer to inflammatory

disorders and infectious diseases.
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A thorough understanding of the physicochemical properties of 4-(Trifluoromethyl)quinoline
is essential for its application in research and development.

Property Value Source

CAS Number 25199-77-3 [3][4]

Molecular Formula C10H6F3N [3]

Molecular Weight 197.16 g/mol [3][5]

Boiling Point 135-137 °C (at 23 Torr) [3]

Density 1.364 g/cm³ [3]

Synthesis and Reactivity
The synthesis of the 4-(trifluoromethyl)quinoline scaffold can be achieved through several

established synthetic routes, most notably the Friedländer annulation and the Gould-Jacobs

reaction.

Friedländer Annulation
The Friedländer annulation is a widely used method for quinoline synthesis, involving the

condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene

group adjacent to a carbonyl. For the synthesis of 4-(trifluoromethyl)quinolines, a key

precursor is a substituted 2-trifluoroacetyl aniline which is reacted with a variety of carbonyl

compounds. The reaction can be catalyzed by proline potassium salt under mild conditions to

afford good to excellent yields.[3]
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Caption: Generalized workflow for the synthesis of 4-(Trifluoromethyl)quinolines via

Friedländer Annulation.

Gould-Jacobs Reaction
The Gould-Jacobs reaction provides another versatile route to quinoline-4-one derivatives,

which can be further modified to yield 4-(trifluoromethyl)quinolines. This reaction involves the

condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a

thermal cyclization. The resulting ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-

carboxylate can be subjected to further chemical transformations.[6]

Experimental Protocol: Gould-Jacobs Synthesis of a 4-
Quinolone Precursor
This protocol describes the synthesis of ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-

carboxylate, a precursor for 4-(trifluoromethyl)quinoline derivatives.[6]

Step 1: Condensation

Combine 4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (EMME) in a

suitable solvent such as ethanol.

Reflux the mixture for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure

to yield the intermediate, diethyl anilinomethylene malonate.

Step 2: Cyclization

Add Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) to the

crude intermediate from Step 1.

Heat the mixture at 100 °C for approximately 2 hours.

Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium

hydroxide solution).

Collect the precipitated solid by filtration, wash with water, and dry.

Recrystallize the crude product from ethanol to obtain pure ethyl 4-oxo-6-

(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate.

Applications in Drug Discovery and Medicinal
Chemistry
The unique properties conferred by the trifluoromethyl group make 4-
(trifluoromethyl)quinoline a highly valuable scaffold in the design of novel therapeutic agents.

Anticancer Activity
Derivatives of 4-(trifluoromethyl)quinoline have demonstrated significant potential as

anticancer agents. They have been investigated for their ability to target various signaling

pathways involved in cancer progression.

SGK1 Inhibition: A series of novel 4-trifluoromethyl-2-anilinoquinoline derivatives were

designed and synthesized, with some compounds showing superior efficacy against multiple

cancer cell lines. Mechanistic studies identified Serum/Glucocorticoid-regulated Kinase 1

(SGK1) as a potential target for these compounds.[7][8] The inhibition of SGK1 can induce

apoptosis and cell cycle arrest in cancer cells.
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Caption: Proposed mechanism of anticancer action via SGK1 inhibition by 4-
(Trifluoromethyl)quinoline derivatives.

Microtubule Polymerization Inhibition: Certain 2-(trifluoromethyl)quinolin-4-amine derivatives

have been identified as potent inhibitors of microtubule polymerization.[9] By disrupting the

dynamics of microtubules, these compounds can arrest the cell cycle in the G2/M phase and

induce apoptosis, similar to the mechanism of action of established anticancer drugs like

colchicine.
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Anti-inflammatory and Analgesic Properties
Novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and

evaluated for their anti-inflammatory and analgesic activities. Some of these compounds,

particularly those designed to release nitric oxide, have shown anti-inflammatory activity

comparable to indomethacin and analgesic effects similar to glafenine, with the added benefit

of a reduced tendency to cause stomach ulceration.[5]

Antifungal Activity
Inspired by the structure of quinine, quinoline derivatives containing trifluoromethyl groups have

been explored for their antifungal properties against phytopathogenic fungi. For instance, 2,8-

bis(trifluoromethyl)-4-quinolinol and its derivatives have exhibited potent antifungal activity

against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. The proposed mechanism

involves disruption of the fungal cell membrane, leading to increased permeability and release

of cellular contents.[10]

Antimalarial Potential
The quinoline scaffold is central to many antimalarial drugs, and the introduction of

trifluoromethyl groups has been a strategy to combat drug-resistant strains of Plasmodium

falciparum.[11] The trifluoromethyl group can enhance the metabolic stability and lipophilicity of

the quinoline core, potentially leading to improved efficacy and pharmacokinetic properties.[1]

Conclusion
4-(Trifluoromethyl)quinoline is a cornerstone scaffold for the development of novel small-

molecule therapeutics. Its unique combination of a privileged heterocyclic core and the

advantageous physicochemical properties of the trifluoromethyl group provides a versatile

platform for medicinal chemists. The demonstrated and potential applications in oncology,

inflammation, and infectious diseases underscore the importance of continued research into

the synthesis, derivatization, and biological evaluation of this compound and its analogues. As

our understanding of disease pathways deepens, the strategic application of the 4-
(trifluoromethyl)quinoline scaffold will undoubtedly lead to the discovery of next-generation

therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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